Geiparvarin
CAS No.: 36413-91-9
Cat. No.: VC21346705
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36413-91-9 |
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Molecular Formula | C19H18O5 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one |
Standard InChI | InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+ |
Standard InChI Key | OUTLLBZGJYDUQE-XYOKQWHBSA-N |
Isomeric SMILES | C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C |
SMILES | CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Canonical SMILES | CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Chemical Structure and Properties
Geiparvarin is classified as a phenylpropanoid and polyketide derivative, specifically belonging to the coumarins subcategory. The compound has a complex structure that combines a coumarin core with a furanone moiety connected via an unsaturated linkage.
Chemical Identifiers and Nomenclature
The detailed chemical identifiers for geiparvarin provide essential reference information for researchers:
Identifier | Value |
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CAS Number | 36413-91-9 |
IUPAC Name | 7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one |
Molecular Formula | C₁₉H₁₈O₅ |
Molecular Weight | 326.30 g/mol |
Exact Mass | 326.11542367 g/mol |
InChI Key | OUTLLBZGJYDUQE-XYOKQWHBSA-N |
Internal ID (PlantaeDB) | 56b8ad99-8df3-4253-90ac-fe447d20cea1 |
The compound is also known by several synonyms, including NSC-142227, CHEMBL56918, and others registered in various chemical databases .
Physical and Chemical Properties
Geiparvarin exhibits specific physicochemical characteristics that influence its biological behavior:
Property | Value |
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Topological Polar Surface Area (TPSA) | 61.80 Ų |
XlogP | 3.40 |
SMILES (Canonical) | CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
SMILES (Isomeric) | C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C |
These properties are crucial for understanding the compound's behavior in biological systems, particularly its ability to cross cellular membranes and interact with target proteins .
Biological Activities
Geiparvarin demonstrates several important biological activities that have been documented through extensive research.
Monoamine Oxidase Inhibition
One of the most significant biological activities of geiparvarin is its selective inhibition of monoamine oxidase B (MAO-B). Research has shown that geiparvarin acts as a potent and selective MAO-B inhibitor with limited activity against the MAO-A isoform .
Compound | MAO-B Activity (pIC₅₀) | MAO-A Activity (pIC₅₀) | Selectivity |
---|---|---|---|
Geiparvarin | 6.84 | 4.57 | Strong MAO-B selectivity |
This selectivity for MAO-B over MAO-A makes geiparvarin potentially valuable for conditions where selective MAO-B inhibition is beneficial, such as Parkinson's disease and certain neurodegenerative disorders .
Cytostatic Activity
Geiparvarin has been extensively studied for its cytostatic activity against various tumor cell lines. The compound interacts with cellular membranes and inhibits neurotransmission, leading to the death of tumor cells . Studies have evaluated its activity against both murine tumor cells (L1210, FM3A) and human tumor cells (Raji, Molt/4F, and MT4) .
Research has shown that structural modifications to geiparvarin can significantly impact its cytostatic activity. Particularly, modifications in the region of the olefinic double bond by introducing characteristic alkenyl side chains have been observed to markedly decrease cytostatic activity compared to geiparvarin itself .
Predicted Target | UniProt ID | Probability | Model Accuracy |
---|---|---|---|
DNA-(apurinic or apyrimidinic site) lyase | P27695 | 98.93% | 91.11% |
Monoamine oxidase B | P27338 | 97.90% | 92.51% |
Dual specificity protein phosphatase 3 | P51452 | 95.73% | 94.00% |
Histone deacetylase 2 | Q92769 | 93.67% | 94.75% |
Monoamine oxidase A | P21397 | 93.54% | 91.49% |
Cathepsin D | P07339 | 92.51% | 98.95% |
Glycine transporter 2 | Q9Y345 | 91.99% | 99.17% |
Pregnane X receptor | O75469 | 91.52% | 94.73% |
Additionally, experimental data has confirmed interactions with:
Proven Target | UniProt ID | Activity | Assay Type |
---|---|---|---|
Carbonic anhydrase IX | Q16790 | 600 nM | Ki |
Carbonic anhydrase XII | O43570 | 830 nM | Ki |
These multiple potential targets suggest that geiparvarin may have broad pharmacological applications beyond its established MAO-B inhibitory and cytostatic activities .
Structure-Activity Relationships
Extensive structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications to geiparvarin affect its biological activities.
Cytostatic Activity SAR
Structure-activity relationship studies focusing on cytostatic properties have revealed:
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The coumarin portion of geiparvarin can be replaced by other aromatic rings without significantly altering cytostatic activity, suggesting that this portion of the molecule is less critical for this biological effect .
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Modifications to the olefinic double bond region by introducing characteristic alkenyl side chains significantly decrease cytostatic activity compared to the parent compound .
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The essential structural features for maintaining cytostatic activity appear to be distinct from those responsible for the compound's ability to form Michael-type adducts .
Synthesis
The synthesis of geiparvarin and its analogues has been well-documented in the scientific literature.
Synthesis of Geiparvarin
A convenient synthesis pathway involves the reaction between 2,2-dimethyl-5-ethyl-3(2H)furanone and 7-(2-oxoethoxy)coumarin, which affords the corresponding aldol intermediate (70% yield). This intermediate can then be converted to geiparvarin using the Stork–Kraus dehydration protocol, yielding the final product with excellent efficiency (>95%) .
The key synthetic steps include:
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Preparation of 2,2-dimethyl-5-ethyl-3(2H)furanone
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Synthesis of 7-(2-oxoethoxy)coumarin
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Aldol condensation between these two components
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Dehydration to form the final product
Synthesis of Analogues
Various analogues of geiparvarin have been synthesized to investigate structure-activity relationships:
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Desmethyl congener of geiparvarin (compound 6): This analogue, characterized by the absence of the methyl group on the double bond, demonstrated increased MAO-B inhibitory activity compared to geiparvarin itself .
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3,4-dimethylgeiparvarin (compound 5): Introduction of methyl groups at positions 3 and 4 of the coumarin ring resulted in no significant improvement in MAO-B inhibition compared to the parent compound .
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2",3"-dihydrogeiparvarin (compound 14): This analogue was synthesized to evaluate the effect of reducing the olefinic double bond on cytostatic activity .
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Series of 4,5-dihydro-3(2H)-furanones and 3(2H)-furanones: These analogues were designed with modifications to the alkenyl side chain to evaluate their impact on cytostatic activity .
Physical Characterization
Detailed physical characterization of geiparvarin and its analogues provides important information for identification and verification purposes.
Spectroscopic Data
For example, the desmethyl congener of geiparvarin (compound 6) has been characterized with the following spectroscopic data:
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Physical appearance: Yellow solid
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Melting point: 146–147°C (from methanol)
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IR (KBr): 1735, 1680, 1611, 1374, 1279, 1174, 1117, 825 cm⁻¹
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¹H NMR (300 MHz, CDCl₃): δ 7.63 (d, 1H, ³J=9.4 Hz, H-4), 7.39 (d, 1H, ³J=8.6 Hz, H-5), 6.88 (dd, 1H, ³J=8.6 and ⁴J=2.5 Hz, H-6), 6.85 (m, 1H, H-2'), 6.82 (d, 1H, ⁴J=2.5 Hz, H-8), 6.57 (1H, dt, ³J=15.9)
This spectroscopic data confirms the structure and purity of the synthesized compounds and enables researchers to properly identify and distinguish between geiparvarin and its various analogues.
Structure-Based Design Considerations
The relationship between lipophilicity and MAO inhibitory activity has been investigated for geiparvarin and its analogues. Calculated partition coefficients (CLOG P values) appear to be linearly related to inhibitory activity, with activity increasing as lipophilicity decreases, reaching a maximum for the desmethyl congener (compound 6) with a log P value of 3.25 .
This relationship suggests a potential biphasic function, where compounds with either very high or very low lipophilicity show reduced activity. This finding has important implications for the design of new geiparvarin derivatives targeting various physiological conditions .
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